An In-depth Technical Guide to (R)-Benpyrine: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to (R)-Benpyrine: Chemical Structure, Properties, and Biological Activity
This technical guide provides a comprehensive overview of (R)-Benpyrine, focusing on its chemical structure, physicochemical properties, and its role as an isomer of the potent TNF-α inhibitor, Benpyrine. This document is intended for researchers, scientists, and professionals in the field of drug development and inflammatory disease research.
Chemical Structure and Properties
(R)-Benpyrine is the (R)-enantiomer of Benpyrine, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). It is often utilized as an experimental control in studies involving Benpyrine to delineate the stereospecific effects of the (S)-enantiomer, which is the active component.
Chemical Name: (4R)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one[1]
Molecular Formula: C₁₆H₁₆N₆O[1]
2D and 3D Structures:
(R)-Benpyrine_small.png
(R)-Benpyrine_3D_Structure.png
Caption: 2D and 3D chemical structures of (R)-Benpyrine.
Physicochemical Properties
The following table summarizes the key physicochemical properties of (R)-Benpyrine.
| Property | Value | Source |
| Molecular Weight | 308.34 g/mol | [1] |
| IUPAC Name | (4R)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one | [1] |
| InChI | InChI=1S/C16H16N6O/c23-13-6-12(8-22(13)7-11-4-2-1-3-5-11)21-16-14-15(18-9-17-14)19-10-20-16/h1-5,9-10,12H,6-8H2,(H2,17,18,19,20,21)/t12-/m1/s1 | [1] |
| InChIKey | HUWOMAVUXTXEKT-GFCCVEGCSA-N | |
| Canonical SMILES | C1--INVALID-LINK--NC3=NC=NC4=C3NC=N4 | |
| CAS Number | 2637243-08-2 | |
| Purity | 99.17% | |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
(R)-Benpyrine serves primarily as a control isomer to its parent compound, Benpyrine. Benpyrine is a highly specific and orally active inhibitor of TNF-α. It directly binds to TNF-α, blocking its interaction with its receptor, TNFR1. This action inhibits the downstream inflammatory signaling pathways, most notably the NF-κB pathway.
Quantitative Biological Data (for Benpyrine racemate)
The following table summarizes the key quantitative data for the racemic mixture, Benpyrine.
| Parameter | Value | Description | Source |
| K D | 82.1 μM | Binding affinity for TNF-α | |
| IC₅₀ | 0.109 μM | Inhibition of TNF-α interaction with TNFR1 | |
| In vitro Cytotoxicity (RAW264.7 cells) | > 100 μM | Low cytotoxicity |
Signaling Pathway
The diagram below illustrates the TNF-α signaling pathway and the point of inhibition by Benpyrine.
Caption: TNF-α signaling pathway and inhibition by Benpyrine.
Experimental Protocols
This section provides detailed methodologies for key experiments involving Benpyrine. As (R)-Benpyrine is used as a control, these protocols are directly applicable.
Synthesis of (R)-Benpyrine
The synthesis of Benpyrine and its enantiomers is detailed in the supplementary information of the primary literature. A generalized synthetic scheme is presented below.
Caption: Generalized workflow for the synthesis of Benpyrine enantiomers.
Protocol: The synthesis involves a multi-step process beginning with commercially available starting materials. Key steps include a coupling reaction to form the core structure, followed by deprotection steps. The final racemic mixture is then separated into its (R) and (S) enantiomers using chiral high-performance liquid chromatography (HPLC).
In Vitro Inhibition of TNF-α-TNFR1 Interaction (ELISA)
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to determine the inhibitory effect of Benpyrine on the interaction between TNF-α and TNFR1.
Materials:
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96-well microtiter plates
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Recombinant human TNFR1
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Recombinant human TNF-α
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Phosphate-buffered saline (PBS)
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Bovine serum albumin (BSA)
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Tween 20
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(R)-Benpyrine and Benpyrine stock solutions in DMSO
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HRP-conjugated anti-TNF-α antibody
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TMB substrate
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Stop solution (e.g., 2N H₂SO₄)
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Plate reader
Protocol:
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Coat the wells of a 96-well plate with TNFR1 (2.5 µg/mL in PBS) and incubate overnight at 4°C.
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Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).
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Block the wells with 200 µL of PBST containing 1% BSA for 1 hour at room temperature.
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Wash the wells three times with PBST.
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Prepare serial dilutions of (R)-Benpyrine and Benpyrine in PBS containing 2% DMSO.
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Add 50 µL of the compound dilutions to the wells and incubate with shaking for 20 minutes.
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Add 50 µL of biotinylated TNF-α (10 ng/mL) to each well and incubate for 1 hour at 37°C.
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Wash the wells three times with PBST.
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Add 100 µL of streptavidin-HRP to each well and incubate for 1 hour at 37°C.
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Wash the wells five times with PBST.
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Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
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Stop the reaction by adding 50 µL of stop solution.
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Read the absorbance at 450 nm using a microplate reader.
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Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Western Blot for NF-κB Pathway Activation
This protocol is used to assess the effect of Benpyrine on the phosphorylation of IκBα, a key step in the activation of the NF-κB pathway.
Cell Line: RAW264.7 macrophages
Materials:
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RAW264.7 cells
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Cell culture medium (e.g., DMEM with 10% FBS)
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(R)-Benpyrine and Benpyrine stock solutions in DMSO
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TNF-α or Lipopolysaccharide (LPS)
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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PVDF membranes
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Primary antibodies (anti-p-IκBα, anti-IκBα, anti-β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Protocol:
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Seed RAW264.7 cells (5 x 10⁴ cells/mL) in culture plates and allow them to adhere overnight.
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Pre-treat the cells with varying concentrations of (R)-Benpyrine or Benpyrine (e.g., 5, 10, 20 µM) for 12-14 hours.
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Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 2 hours.
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Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
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Determine the protein concentration of the lysates using the BCA assay.
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Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
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Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Efficacy in a Mouse Model of Collagen-Induced Arthritis
This protocol describes the evaluation of Benpyrine's therapeutic effects in a mouse model of rheumatoid arthritis.
Animal Model: Balb/c mice
Materials:
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Bovine type II collagen
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Complete and incomplete Freund's adjuvant
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Benpyrine
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Vehicle for oral gavage
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Calipers for paw thickness measurement
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ELISA kits for cytokine measurement (IFN-γ, IL-1β, IL-6, IL-10)
Protocol:
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Induce arthritis in Balb/c mice by immunization with bovine type II collagen emulsified in complete Freund's adjuvant, followed by a booster immunization with collagen in incomplete Freund's adjuvant 21 days later.
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Once arthritis is established (around day 28), randomize the mice into treatment groups (vehicle control, Benpyrine 25 mg/kg, Benpyrine 50 mg/kg).
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Administer Benpyrine or vehicle daily by oral gavage for 2 weeks.
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Monitor the mice for clinical signs of arthritis, including paw swelling (measured with calipers) and an arthritis score.
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At the end of the treatment period, collect blood samples to measure serum levels of pro-inflammatory (IFN-γ, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines by ELISA.
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Sacrifice the mice and collect joint tissues for histological analysis to assess inflammation, pannus formation, and bone erosion.
Conclusion
(R)-Benpyrine is an essential tool for understanding the stereospecific anti-inflammatory effects of its parent compound, Benpyrine. While Benpyrine has demonstrated significant potential as a TNF-α inhibitor in preclinical models, further studies are needed to fully elucidate the specific contributions and potential off-target effects of each enantiomer. The data and protocols presented in this guide provide a solid foundation for researchers investigating the therapeutic potential of Benpyrine and its derivatives for the treatment of TNF-α-mediated inflammatory and autoimmune diseases.
